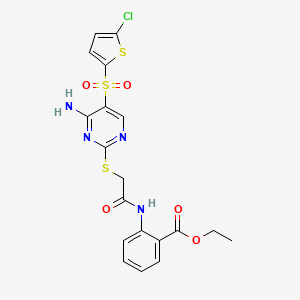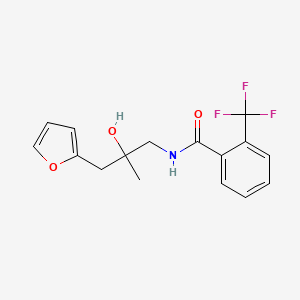
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 . The presence of these groups can significantly influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the furan ring and the trifluoromethyl group. Furan is a planar ring, and the trifluoromethyl group is known to be a strong electron-withdrawing group . This could influence the compound’s reactivity and stability.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring and the trifluoromethyl group. Furan compounds can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition . The trifluoromethyl group can also participate in various reactions, particularly those involving carbon-centered radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan ring and the trifluoromethyl group could affect properties such as polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antiplasmodial Activity
A study conducted by Theresa Hermann et al. (2021) on acyl derivatives of 3-aminofurazanes, which share structural motifs with the compound of interest, highlighted their significant antiplasmodial activities against different strains of Plasmodium falciparum. This research underscores the potential of benzamide derivatives in treating malaria, with the activity being notably influenced by the acyl moiety's nature (Hermann et al., 2021).
Excited-State Intramolecular Charge Transfer
Jianhui Han et al. (2018) explored the regulation of excited-state intramolecular proton transfer and charge transfer characteristics through molecular structure modification. Their study on 3-hydroxyflavone derivatives suggests potential applications in fluorescence sensing and imaging, indicating the relevance of structural modifications in the compound of interest for developing new fluorescent probes (Han et al., 2018).
Functional Polymers
Research by M. Narita et al. (1971) into the syntheses and polymerizations of O-Substituted-N-hydroxymaleimides, which are structurally related, reveals the utility of furan derivatives in creating novel polymers. This study illustrates the compound's potential applications in material sciences, particularly in the development of new polymeric materials (Narita et al., 1971).
Single Molecule Magnets
A study on tetranuclear [Cu-Ln]2 single molecule magnets by J. Costes et al. (2008) presents the synthesis and magnetic studies of compounds involving similar structural frameworks. The research highlights the potential of benzamide derivatives in the design of single molecule magnets, contributing to advancements in molecular magnetism (Costes et al., 2008).
Fluorescent Probes for Solvent Polarity
S. Ercelen et al. (2002) developed ultrasensitive fluorescent probes based on 3-hydroxychromone derivatives, showcasing the importance of structural modifications for sensing solvent polarities. This research indicates the utility of the compound for developing probes that can detect subtle changes in solvent environments, with significant implications for chemical sensing and environmental monitoring (Ercelen et al., 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-15(22,9-11-5-4-8-23-11)10-20-14(21)12-6-2-3-7-13(12)16(17,18)19/h2-8,22H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLMEDZMPICBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)
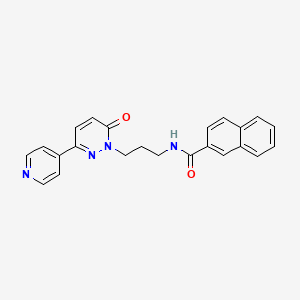
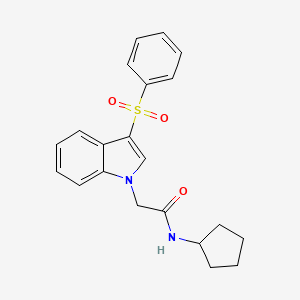
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)
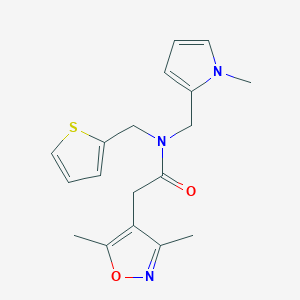
![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)
![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)
![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
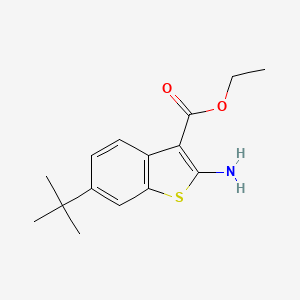
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)
